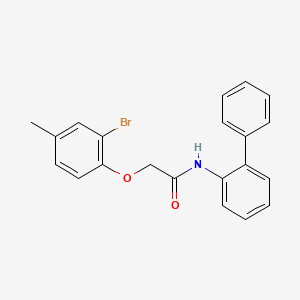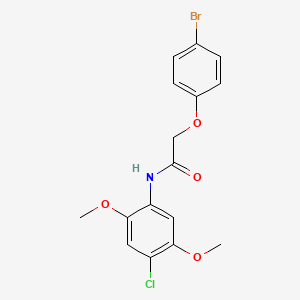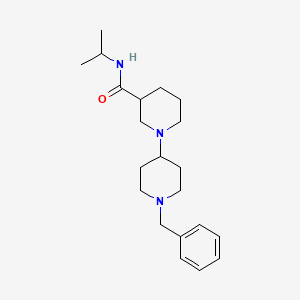
N-2-biphenylyl-2-(2-bromo-4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-biphenylyl-2-(2-bromo-4-methylphenoxy)acetamide, also known as BPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 422.3 g/mol.
Mecanismo De Acción
The mechanism of action of N-2-biphenylyl-2-(2-bromo-4-methylphenoxy)acetamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by interacting with specific cellular targets such as enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been reported to interact with estrogen receptors, which may explain its anti-inflammatory and anticancer properties.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been reported to enhance plant growth and improve crop yield.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-2-biphenylyl-2-(2-bromo-4-methylphenoxy)acetamide has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. However, this compound has some limitations, such as its limited stability in aqueous solutions and its potential to form aggregates in solution, which may affect its biological activity.
Direcciones Futuras
There are several future directions for research on N-2-biphenylyl-2-(2-bromo-4-methylphenoxy)acetamide. One area of interest is the development of this compound-based polymers and materials with unique properties and applications. Another area of interest is the investigation of this compound's mechanism of action and its potential targets in cancer cells and other cell types. Additionally, more studies are needed to determine the optimal conditions for the synthesis and purification of this compound, as well as its stability and solubility in different environments.
Métodos De Síntesis
N-2-biphenylyl-2-(2-bromo-4-methylphenoxy)acetamide can be synthesized using a multistep process that involves the reaction of 2-bromo-4-methylphenol with 2-biphenylcarboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride and purified using recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-2-biphenylyl-2-(2-bromo-4-methylphenoxy)acetamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been investigated for its potential use as an anti-inflammatory agent. In agriculture, this compound has been studied for its ability to enhance plant growth and improve crop yield. In materials science, this compound has been used as a building block for the synthesis of various polymers and materials.
Propiedades
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO2/c1-15-11-12-20(18(22)13-15)25-14-21(24)23-19-10-6-5-9-17(19)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMMERPVHPBLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B6105073.png)
![N-[2-({[(4-hydroxy-6-propylpyrimidin-2-yl)thio]acetyl}amino)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B6105081.png)
![ethyl 5-acetyl-4-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B6105091.png)
![1-(2-{3-[(2-fluoro-4-biphenylyl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6105094.png)
![2-(4-fluorobenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine](/img/structure/B6105096.png)
![5-(aminosulfonyl)-2,4-dichloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B6105109.png)
![3-[5-methyl-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenol](/img/structure/B6105119.png)

![5-[(2,6-difluorophenoxy)methyl]-N-[1-(4-fluorophenyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6105129.png)

![3-isopropyl-1-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6105141.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B6105143.png)
![5-benzyl-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6105157.png)